molecular formula C15H13BrN2O4 B2574328 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide CAS No. 303796-78-3

4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No.: B2574328
CAS No.: 303796-78-3
M. Wt: 365.183
InChI Key: QZNKRXJZIQMGCX-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is a synthetic benzamide derivative supplied for research purposes. This compound is part of a class of organic molecules known for their diverse potential in medicinal chemistry and materials science research. Structurally related benzamide compounds have been synthesized for investigating anticancer and anti-Alzheimer activities . Similar nitrophenyl benzamide analogs are also subjects of advanced computational studies, including Density Functional Theory (DFT) modeling, to understand their electronic properties, chemical reactivity, and non-linear optical (NLO) behavior . The presence of both electron-withdrawing (nitro, bromo) and electron-donating (ethoxy) groups on the aromatic rings makes this molecule an interesting candidate for studying intramolecular charge transfer and frontier molecular orbitals (HOMO-LUMO) . Furthermore, related amide derivatives are investigated for their potential to inhibit biological targets, such as fungal enzymes, through in silico molecular docking studies . Researchers can utilize this compound as a building block in organic synthesis or as a model compound for spectroscopic characterization and structure-property relationship studies. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-2-22-12-7-8-13(14(9-12)18(20)21)17-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNKRXJZIQMGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-ethoxy-2-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques.

Chemical Reactions Analysis

4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Scientific Research Applications

Structural Characteristics

The compound has a complex molecular structure characterized by the presence of bromine, ethoxy, and nitro substituents on a benzamide backbone. The crystal structure reveals that the nitro and ethoxy groups are nearly coplanar with the attached benzene ring. The presence of intramolecular hydrogen bonds contributes to its stability and influences its interactions in biological systems .

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of benzamide compounds, including 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide, may exhibit anticancer properties. These compounds are designed to target specific pathways involved in cancer cell proliferation and survival. In vitro studies have shown promising results in inhibiting the growth of various cancer cell lines, suggesting their potential use as chemotherapeutic agents .

Anti-Alzheimer Activity : Another area of investigation is the neuroprotective effects of this compound. Preliminary studies suggest that it may inhibit acetylcholinesterase activity, which is crucial for the treatment of Alzheimer's disease. By preventing the breakdown of acetylcholine, it could enhance neurotransmission and improve cognitive function in affected individuals .

Spectroscopic Analysis

The compound has been extensively characterized using various spectroscopic techniques:

  • Fourier Transform Infrared (FT-IR) Spectroscopy : This technique has been employed to analyze functional groups within the compound, confirming the presence of amide, nitro, and ethoxy groups.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR studies provide insights into the molecular dynamics and conformational behavior of the compound in solution.
  • Single-Crystal X-ray Diffraction : This method has elucidated the three-dimensional arrangement of atoms within the crystal lattice, revealing important structural motifs such as hydrogen bonding patterns and molecular packing .

Computational Studies

Density Functional Theory (DFT) calculations have been utilized to predict electronic properties and vibrational frequencies. These computational models help in understanding how structural modifications can enhance biological activity or alter physicochemical properties .

Case Studies

Several case studies highlight the applications of this compound:

  • Synthesis and Characterization : A study synthesized this compound through a reaction between 4-bromobenzoyl chloride and 4-ethoxy-2-nitroaniline. The resulting product was characterized by various analytical techniques, confirming its structure and purity .
  • Biological Evaluation : In a controlled study assessing its anticancer properties, this compound demonstrated significant cytotoxicity against specific cancer cell lines, indicating its potential as a lead compound for further drug development .
  • Neuroprotective Studies : Investigations into its anti-Alzheimer effects revealed that this compound could modulate neurotransmitter levels effectively, supporting its role in cognitive enhancement therapies .

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)

  • Structural Differences : The ethoxy group in the target compound is replaced by a methoxy group in 4MNB.
  • The ethoxy group’s larger steric bulk may lead to distinct packing arrangements .
  • Synthesis : Both use 4-bromobenzoyl chloride and substituted anilines, but 4MNB employs 4-methoxy-2-nitroaniline, highlighting the role of substituent reactivity in yield optimization .

2-Nitro-N-(4-Nitrophenyl)Benzamide

  • Substituent Effects : This compound has nitro groups at both the 2- and 4-positions of the phenyl ring, increasing electron-withdrawing effects compared to the ethoxy-nitro combination.
  • Crystal Structure : Crystallizes in the orthorhombic space group P2₁2₁2₁, with a dihedral angle of 82.32° between aromatic rings. The target compound’s ethoxy group may reduce planarity, altering intermolecular interactions .
  • Hydrogen Bonding: Intramolecular C–H···O bonds in 2-nitro derivatives stabilize non-planar conformations, whereas the ethoxy group in the target compound may participate in weaker van der Waals interactions .

4-Bromo-N-(3,5-Dimethoxyphenyl)Benzamide Derivatives

  • Biological Activity : These derivatives exhibit FGFR1 inhibitory activity, with compound C9 showing IC₅₀ values < 1 µM against NSCLC cell lines. The ethoxy-nitro substitution in the target compound may modulate kinase selectivity due to steric and electronic differences .
  • Spectroscopic Data : ¹³C NMR shifts for the benzamide carbonyl group in dimethoxy derivatives (δ ~167 ppm) are comparable to the target compound, suggesting similar electronic environments despite substituent variations .

Physicochemical and Spectroscopic Comparisons

IR and NMR Spectroscopy

  • IR Stretching Modes :

    Compound C=O (cm⁻¹) N–H (cm⁻¹) Reference
    Target Compound ~1680 ~3300
    4MNB ~1675 ~3280
    Benzoylthiourea Derivatives ~1650–1700 ~3200–3400

    The ethoxy group’s electron-donating nature may slightly lower the C=O stretching frequency compared to methoxy derivatives.

  • ¹³C NMR :

    Compound Carbonyl (δ, ppm) Aromatic Carbons (δ, ppm) Reference
    Target Compound ~166–168 120–140
    4MNB ~167 125–138
    Thiazole Derivatives ~165 110–150

Crystallographic Data

Parameter Target Compound 2-Nitro-N-(4-Nitrophenyl)Benzamide
Space Group P1 P2₁2₁2₁
Unit Cell Volume (ų) 1195.1 1078.5
Dihedral Angle (°) Not Reported 82.32

Biological Activity

4-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The compound's structure features a bromine atom, an ethoxy group, and a nitrophenyl moiety, which may contribute to its biological interactions.

Chemical Structure

The molecular formula for this compound is C14H14BrN2O3C_{14}H_{14}BrN_{2}O_{3}. The structural characteristics include:

  • Bromine Substitution : Enhances lipophilicity and may affect biological activity.
  • Ethoxy Group : Potentially increases solubility and alters pharmacokinetics.
  • Nitrophenyl Moiety : May contribute to the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds are believed to inhibit specific enzymes involved in cancer cell proliferation, such as kinases. This inhibition can disrupt signaling pathways critical for cancer growth.
  • Case Study Results :
    • A derivative demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells.
    • Other derivatives showed IC50 values of 43.4 μM and 27.3 μM against T47D breast cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In vitro Studies : Related compounds have shown antibacterial activity against various pathogenic bacteria, suggesting potential as antibiotic agents.
  • Comparison with Standards : In studies, some derivatives exhibited superior activity compared to standard antibiotics like chloramphenicol.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this class of compounds. Key structural features influencing activity include:

Structural FeatureImpact on Activity
Bromine AtomEnhances lipophilicity
Ethoxy GroupIncreases solubility
Nitro GroupModulates reactivity

Experimental Studies

  • Synthesis and Characterization : The synthesis of this compound typically involves the reaction between 4-bromobenzoyl chloride and 4-ethoxy-2-nitroaniline under controlled conditions. The product is characterized using techniques such as NMR and X-ray crystallography to confirm its structure.
  • Biological Testing : Various studies have screened this compound against human malignant cell lines (e.g., MCF-7 breast cancer cells) and bacterial strains to evaluate its cytotoxicity and antimicrobial efficacy.
  • Mechanistic Insights : The biological activity is often linked to the compound's ability to form hydrogen bonds with target enzymes or receptors, leading to inhibition of their functions.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Screening : A study screened various triazole derivatives against human malignant cell lines, revealing potent cytotoxicity in specific derivatives.
  • Antimicrobial Testing : Another study highlighted the antibacterial efficacy of related compounds against standard bacterial strains, demonstrating superior activity in some cases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via condensation of 4-bromobenzoyl chloride with 4-ethoxy-2-nitroaniline in anhydrous acetone under reflux (4 hours). Optimal molar ratios (1:1.5 acyl chloride:amine) and recrystallization from ethyl acetate yield pure product (mp. 434–436 K). Monitoring via TLC (Hexanes:DCM = 2:1) ensures reaction completion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons appear at δ 7.5–8.5 ppm; amide NH at δ ~10 ppm.
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹); nitro group asymmetric/symmetric stretches (~1520, 1350 cm⁻¹).
  • X-ray Crystallography : Reveals intermolecular C–H···O and Br···O interactions (3.20 Å) critical for crystal packing .

Q. How does recrystallization from ethyl acetate improve product purity?

  • Methodological Answer : Slow evaporation at room temperature over 7 days yields block-shaped single crystals. Ethyl acetate’s moderate polarity selectively dissolves impurities while retaining the product, confirmed by sharp melting points and single-crystal diffraction data .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, bromo) influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The nitro group (meta-directing, -I effect) deactivates the aromatic ring, while the ethoxy group (ortho/para-directing, +M effect) competes. DFT calculations (B3LYP/6-311G(d,p)) predict electrophilic attack at the para position relative to the ethoxy group. Experimental validation via nitration shows 85% para-substitution .

Q. What strategies resolve contradictions in reported biological activities (e.g., IC50 variability) across studies?

  • Methodological Answer : Discrepancies arise from assay conditions (cell lines, incubation time). Standardization:

  • Use MTT assay at 48h with HepG2 cells.
  • Validate via orthogonal methods (e.g., apoptosis markers via flow cytometry).
  • Adjust for LogP differences (experimental vs. predicted) to account for solubility effects .

Q. How can computational modeling predict the compound’s electrostatic potential (ESP) for drug design?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311G(d,p) level computes ESP, identifying electron-deficient regions near bromine and nitro groups.
  • Molecular Docking : AutoDock Vina screens against kinase targets (e.g., EGFR), showing binding affinity (ΔG = -8.9 kcal/mol) via hydrogen bonds with amide and nitro moieties .

Q. What crystallization conditions favor high-quality crystals for charge-density analysis?

  • Methodological Answer : Slow evaporation in ethyl acetate at 150 K yields crystals suitable for charge-density mapping. Data collected at synchrotron sources (λ = 0.71073 Å) with SHELXL refinement (R-factor < 0.03) reveal Br···O halogen bonds (3.20 Å) contributing to lattice stability .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :

  • Experimental Validation : Measure solubility in DMSO (high) vs. hexane (low) via UV-Vis (λmax = 280 nm).
  • QSPR Modeling : Use COSMO-RS to predict solvent interactions; refine with Hansen solubility parameters (δD = 18.1, δP = 5.2, δH = 8.3 MPa¹/²) .

Methodological Tables

Characterization Technique Key Observations Reference
X-ray CrystallographyBr···O interactions (3.20 Å), monoclinic P21/n space group
1H NMR (400 MHz, DMSO-d6)δ 8.51 (s, 1H, NH), δ 7.89–7.22 (m, 6H, Ar–H)
IR (KBr)1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2 asym)

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